2-(1-Ethyl-4-nitro-1H-pyrazol-5-yl)acetic acid
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Overview
Description
2-(1-Ethyl-4-nitro-1H-pyrazol-5-yl)acetic acid is a heterocyclic compound that features a pyrazole ring substituted with an ethyl group at the 1-position and a nitro group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by nitration and alkylation reactions .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(1-Ethyl-4-nitro-1H-pyrazol-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Amino Derivatives: Reduction of the nitro group can yield amino derivatives.
Alcohol Derivatives: Reduction of the carboxylic acid group can yield alcohol derivatives.
Substituted Pyrazoles: Substitution reactions can yield various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
2-(1-Ethyl-4-nitro-1H-pyrazol-5-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(1-Ethyl-4-nitro-1H-pyrazol-5-yl)acetic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The nitro group can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds with target molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Methyl-4-nitro-1H-pyrazol-5-yl)acetic acid
- 2-(1-Ethyl-3-nitro-1H-pyrazol-5-yl)acetic acid
- 2-(1-Ethyl-4-amino-1H-pyrazol-5-yl)acetic acid
Uniqueness
2-(1-Ethyl-4-nitro-1H-pyrazol-5-yl)acetic acid is unique due to the specific positioning of the ethyl and nitro groups on the pyrazole ring, which can influence its reactivity and interaction with biological targets. This unique structure can lead to distinct chemical and biological properties compared to similar compounds .
Properties
Molecular Formula |
C7H9N3O4 |
---|---|
Molecular Weight |
199.16 g/mol |
IUPAC Name |
2-(2-ethyl-4-nitropyrazol-3-yl)acetic acid |
InChI |
InChI=1S/C7H9N3O4/c1-2-9-5(3-7(11)12)6(4-8-9)10(13)14/h4H,2-3H2,1H3,(H,11,12) |
InChI Key |
BNVYIQLINANWEY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)[N+](=O)[O-])CC(=O)O |
Origin of Product |
United States |
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